molecular formula C17H12Cl2N2O3S2 B4113026 N-(3-chlorophenyl)-4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide

N-(3-chlorophenyl)-4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide

Cat. No. B4113026
M. Wt: 427.3 g/mol
InChI Key: QLSVKEJNFVYGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, CC-1065, and has been the subject of numerous studies due to its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of CC-1065 involves the binding of the compound to DNA, resulting in the formation of a covalent bond between CC-1065 and the DNA molecule. This covalent bond results in the inhibition of DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects:
CC-1065 has a number of biochemical and physiological effects on cells. Studies have shown that the compound is highly cytotoxic, and can induce cell death in a variety of different cell types. Additionally, CC-1065 has been shown to induce DNA damage, which can lead to mutations and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CC-1065 in lab experiments is its potent cytotoxic effects. This makes it an ideal compound for studying the effects of DNA damage and cell death. However, one of the limitations of using CC-1065 is its high toxicity, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of different future directions for research involving CC-1065. One potential area of research involves the development of new analogs of CC-1065 that may be more effective in treating cancer. Additionally, further studies are needed to fully understand the mechanism of action of CC-1065, and to identify potential side effects and limitations of the compound.

Scientific Research Applications

CC-1065 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of CC-1065 as an anti-cancer agent. Studies have shown that CC-1065 has potent cytotoxic effects on cancer cells, and may be effective in treating a variety of different types of cancer.

properties

IUPAC Name

N-(3-chlorophenyl)-4-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S2/c18-11-3-1-5-13(7-11)20-17(22)16-9-15(10-25-16)26(23,24)21-14-6-2-4-12(19)8-14/h1-10,21H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSVKEJNFVYGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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